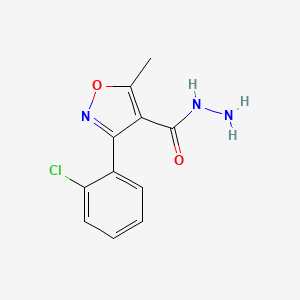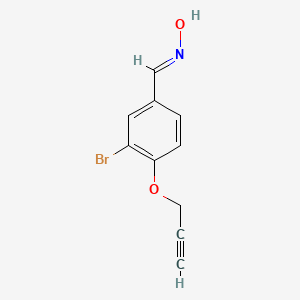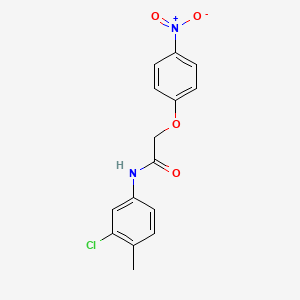
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide, commonly known as CMIC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMIC belongs to the class of isoxazole derivatives, which exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antimicrobial Activity
3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide, due to its structural features, can be anticipated to serve as a key intermediate in the synthesis of various heterocyclic compounds. For instance, compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activities. In one study, a series of novel heterocyclic compounds derived from similar hydrazide structures were synthesized and investigated for their lipase and α-glucosidase inhibition activities, showcasing the potential of such compounds in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Anthelmintic Applications
Another research avenue for compounds similar to this compound is in the development of antimicrobial and anthelmintic agents. Derivatives of 3-chlorobenzothiophene-2-carbohydrazide have been synthesized and evaluated for their antimicrobial and anthelmintic activities, indicating the potential use of similar structures in creating new treatments for infections and parasitic diseases (Naganagowda & Padmashali, 2010).
Agricultural Applications
Furthermore, such chemical structures can find applications in agriculture. For example, carbendazim and tebuconazole, compounds with related functional groups, have been used in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This showcases the potential of this compound derivatives in developing novel agricultural chemicals that can provide sustained release and improved efficacy in plant protection (Campos et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-9(11(16)14-13)10(15-17-6)7-4-2-3-5-8(7)12/h2-5H,13H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECXHNOGNQTCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)




![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)